molecular formula C10H13ClN2O B1522892 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride CAS No. 1305712-42-8

5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride

Cat. No.: B1522892
CAS No.: 1305712-42-8
M. Wt: 212.67 g/mol
InChI Key: YJBUBWXCFOPBOF-UHFFFAOYSA-N
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Description

5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one is a chemical compound with the CAS Number: 875003-50-2. It has a molecular weight of 176.22 and its IUPAC name is 5-amino-1-ethyl-1,3-dihydro-2H-indol-2-one . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12N2O/c1-2-12-9-4-3-8(11)5-7(9)6-10(12)13/h3-6,13H,2,11H2,1H3 . This code provides a specific textual representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 176.22 . More specific physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Inhibition of 5-Lipoxygenase for Anti-inflammatory Applications

Research has identified 2-amino-5-hydroxyindoles, structurally similar to 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride, as potent inhibitors of 5-lipoxygenase (5-LO). 5-LO is the key enzyme in the biosynthesis of leukotrienes, which are mediators of inflammatory and allergic disorders. The structural optimization of these compounds has led to the development of novel benzo[g]indole-3-carboxylates with significant potential as anti-inflammatory therapeutics due to their high potency against 5-LO and marked efficacy in biological systems (Karg et al., 2009). Similarly, a series of novel 2-amino-5-hydroxyindoles have been designed to inhibit isolated human recombinant 5-LO as well as 5-LO in polymorphonuclear leukocytes, highlighting their potential for treating leukotriene-associated diseases (Landwehr et al., 2006).

Potential Anticancer Agents

Indole derivatives have been synthesized with potential anticancer properties. For example, the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines from 5-amino-4-hydroxypyridine demonstrated effects on the proliferation and mitotic index of cultured L1210 cells and the survival of mice bearing P388 leukemia (Temple et al., 1983).

Synthesis and Chemical Properties

The synthesis and chemical reactivity of indole derivatives have been extensively studied. For instance, the synthesis of Schiff and Mannich bases of isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones explores the chemical transformations and potential applications of these compounds in various fields, including medicinal chemistry (Bekircan & Bektaş, 2008).

Solubility in Supercritical Fluids

The study of indole derivatives' solubilities in supercritical fluids provides insights into their physical properties and potential applications in industrial processes. Solubility measurements of indole derivatives, including 5-aminoindole and 5-hydroxyindole, in supercritical carbon dioxide and other fluids at different temperatures reveal important solubility characteristics that can be applied in various technological applications (Nakatani et al., 1989).

Mechanism of Action

Target of Action

Indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

Indole derivatives are known to interact with their targets, causing various biological changes . These interactions can lead to a range of effects, depending on the specific target and the nature of the interaction.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that these compounds may affect multiple biochemical pathways, leading to a broad range of downstream effects.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Properties

IUPAC Name

5-amino-1-ethyl-3H-indol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c1-2-12-9-4-3-8(11)5-7(9)6-10(12)13;/h3-5H,2,6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBUBWXCFOPBOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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